![molecular formula C31H34N2O2 B2648230 Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane CAS No. 1820608-75-0](/img/structure/B2648230.png)
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane
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Description
“Methanone, bis[4-(dimethylamino)phenyl]-” is a chemical compound with the formula C17H20N2O and a molecular weight of 268.3535 . It’s also known by other names such as Benzophenone, 4,4’-bis(dimethylamino)-; p,p’-bis(Dimethylamino)benzophenone; Bis[p-(N,N-dimethylamino)phenyl] ketone; Michler’s ketone .
Molecular Structure Analysis
The IUPAC Standard InChI for “Methanone, bis[4-(dimethylamino)phenyl]-” is InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 .Chemical Reactions Analysis
Organoboron compounds are highly valuable building blocks in organic synthesis. The boron moiety can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The molecular weight of “Methanone, bis[4-(dimethylamino)phenyl]-” is 268.3535 .Scientific Research Applications
- For the first time, researchers reported strong electrogenerated chemiluminescence of this organic dye, BDPSQ (Bis[4-(dimethylamino)phenyl]squaraine). BDPSQ exhibits a high quantum yield and light stability, making it suitable for ECL analysis and imaging .
- A related compound, 1,1-bis(4-(N,N-dimethylamino)phenyl)silole , was synthesized. While not identical, it shares structural features with Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane. This silole monomer showed promising electroluminescence properties, which could be relevant for optoelectronic applications .
- In the realm of antimicrobial research, novel substituted analogs of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane were synthesized. These compounds were evaluated for in vitro antimicrobial potential against various bacterial strains (Gram-positive and Gram-negative) and fungal strains. Some analogs exhibited excellent activity against both bacteria and fungi. Additionally, they were non-toxic when tested against human cervical cancer cell lines .
- In silico molecular docking studies of active compounds against DNA topoisomerase further supported the structure-activity relationship. Understanding how these compounds interact with biological targets is crucial for drug development .
- A green and simple approach led to the synthesis of novel bis-heteroarylaminomethylnaphthoquinone derivatives. While not directly related to Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane, this research demonstrates the versatility of similar compounds in library synthesis .
Electrogenerated Chemiluminescence (ECL) Analysis and Imaging
Electroluminescence Performances
Antimicrobial Activity and Cytotoxicity
Structure-Activity Relationship and Molecular Docking
Library Synthesis of Novel Bis-Heteroarylaminomethylnaphthoquinone Derivatives
properties
IUPAC Name |
5-[[3-(dimethylamino)-4-phenylmethoxyphenyl]methyl]-N,N-dimethyl-2-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O2/c1-32(2)28-20-26(15-17-30(28)34-22-24-11-7-5-8-12-24)19-27-16-18-31(29(21-27)33(3)4)35-23-25-13-9-6-10-14-25/h5-18,20-21H,19,22-23H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWUVBAWPUDCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)N(C)C)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane |
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